molecular formula C22H20ClN3O3S B3018676 1-(4-Chlorophenyl)-3-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea CAS No. 1203352-28-6

1-(4-Chlorophenyl)-3-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea

Cat. No.: B3018676
CAS No.: 1203352-28-6
M. Wt: 441.93
InChI Key: IZZVAQFDUPYZGV-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-3-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea is a complex organic compound that features a urea moiety linked to a tetrahydroquinoline ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorophenyl)-3-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea typically involves multi-step organic reactions. One common approach starts with the preparation of the tetrahydroquinoline core, which can be synthesized through a Povarov reaction involving an aniline, an aldehyde, and an alkene. The phenylsulfonyl group is then introduced via sulfonylation using phenylsulfonyl chloride. Finally, the urea moiety is formed by reacting the intermediate with 4-chlorophenyl isocyanate under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and the use of hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorophenyl)-3-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea can undergo various chemical reactions, including:

    Oxidation: The tetrahydroquinoline ring can be oxidized to form quinoline derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the chlorine atom on the chlorophenyl ring.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the tetrahydroquinoline ring can yield quinoline derivatives, while nucleophilic substitution of the chlorophenyl group can produce various substituted phenyl derivatives.

Scientific Research Applications

1-(4-Chlorophenyl)-3-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-3-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The urea moiety can form hydrogen bonds with active site residues, while the phenylsulfonyl and chlorophenyl groups can participate in hydrophobic interactions and π-π stacking with aromatic residues. These interactions can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Chlorophenyl)urea: A simpler urea derivative with similar structural features but lacking the tetrahydroquinoline and phenylsulfonyl groups.

    Phenylsulfonylurea: Contains the phenylsulfonyl group but lacks the tetrahydroquinoline ring.

    Tetrahydroquinoline derivatives: Compounds with the tetrahydroquinoline core but different substituents.

Uniqueness

1-(4-Chlorophenyl)-3-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of the tetrahydroquinoline ring, phenylsulfonyl group, and chlorophenyl moiety allows for a diverse range of interactions with molecular targets, making it a versatile compound for various applications.

Properties

IUPAC Name

1-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-3-(4-chlorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClN3O3S/c23-17-8-10-18(11-9-17)24-22(27)25-19-12-13-21-16(15-19)5-4-14-26(21)30(28,29)20-6-2-1-3-7-20/h1-3,6-13,15H,4-5,14H2,(H2,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZZVAQFDUPYZGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)NC(=O)NC3=CC=C(C=C3)Cl)N(C1)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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